molecular formula C18H20N4O3S2 B11615542 2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11615542
M. Wt: 404.5 g/mol
InChI Key: QZWBFTAPOMNYFR-QBFSEMIESA-N
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Description

(5Z)-5-({2-[(2-METHOXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone

Preparation Methods

The synthesis of (5Z)-5-({2-[(2-METHOXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core. This is typically achieved through a series of condensation reactions involving appropriate precursors. The thiazolidinone moiety is then introduced via a cyclization reaction. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-({2-[(2-METHOXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and thiazolidinone derivatives. What sets (5Z)-5-({2-[(2-METHOXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of these two moieties, which may confer distinct chemical and biological properties. Other similar compounds include:

  • Pyrido[1,2-a]pyrimidine derivatives with different substituents.
  • Thiazolidinone derivatives with various functional groups.

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N4O3S2/c1-3-8-22-17(24)13(27-18(22)26)11-12-15(19-7-10-25-2)20-14-6-4-5-9-21(14)16(12)23/h4-6,9,11,19H,3,7-8,10H2,1-2H3/b13-11-

InChI Key

QZWBFTAPOMNYFR-QBFSEMIESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOC)SC1=S

Origin of Product

United States

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